molecular formula C7H13N3O B2672253 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448855-26-2

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2672253
CAS No.: 1448855-26-2
M. Wt: 155.201
InChI Key: FSBLHLUGMZVDKT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyethyl group at the 1-position and a methyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the methoxyethyl group.

Scientific Research Applications

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
  • 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-ol
  • 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-thiol

Uniqueness: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrazole ring, which is critical for its biological activity, and a methoxyethyl substituent that may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including neuroblastoma and liver cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInhibition of tubulin polymerization
Related Pyrazole DerivativeHepG254.25G2/M phase arrest
Related Pyrazole DerivativeSH-SY5Y85.94Selective toxicity to neuroblastoma cells

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have demonstrated that pyrazole derivatives can reduce LPS-induced TNF-alpha release in macrophages, suggesting a role in inflammatory pathways .

Table 2: Anti-inflammatory Effects

CompoundAssay TypeInhibition (%)Concentration (µM)
This compoundTNF-alpha release97.710
Related CompoundLPS-induced TNF-alpha releaseTBDTBD

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Tubulin Inhibition : Similar pyrazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Cytokine Modulation : The compound's ability to inhibit TNF-alpha production suggests it may interfere with inflammatory signaling pathways mediated by MAPK and NF-kB .
  • Selective Cytotoxicity : Evidence indicates that this compound selectively targets cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer activity. The study found that modifications at the N1 position of the pyrazole ring significantly affected both cytotoxicity and selectivity towards cancer cells .

In another investigation focusing on anti-inflammatory effects, a series of aminopyrazoles were tested for their ability to inhibit cytokine release in vitro. The results indicated that certain modifications enhanced anti-inflammatory activity while maintaining low toxicity profiles .

Properties

IUPAC Name

2-(2-methoxyethyl)-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-6-5-9-10(7(6)8)3-4-11-2/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBLHLUGMZVDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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